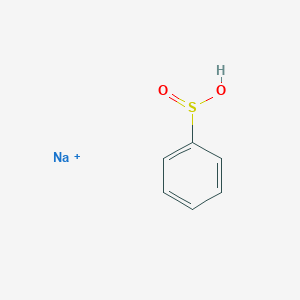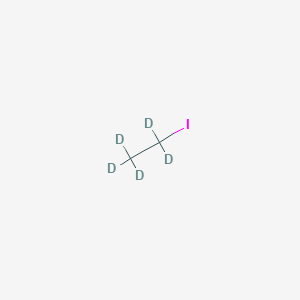
Sodium benzenesulfinate
Overview
Description
Sodium benzenesulfinate, also known as sodium phenylsulfinate, is an organic compound with the chemical formula C6H5SO3Na. It is a white, hygroscopic solid that is soluble in water and organic solvents. It is used in various industrial and laboratory applications, including as a reagent in organic synthesis and as a catalyst in a variety of reactions. It has been studied for its potential use in medicine and other applications, as well as its biochemical and physiological effects.
Scientific Research Applications
Preparation of Arylthioynamines : Sodium benzenesulfinate is utilized in creating arylthioynamines, known for their high yields and ease of use in research (Nakai, Tanaka, Setoi, & Ishikawa, 1977).
Synthesis of β-Ketosulfones : It aids in the efficient synthesis of β-ketosulfones from alkenes or alkynes using a glucose oxidase-hemoglobin system (Li et al., 2021).
Synthesis of (Z)-α-Alkoxyvinylsulfones : The compound is used in synthesizing (Z)-α-alkoxyvinylsulfones and β-sulfonylvinylselenonium salts (Kataoka et al., 1997).
Oxidative Coupling Reaction : this compound is involved in oxidative coupling reactions with hydroquinone or catechols and laccase from Trametes versicolor, yielding sulfonyl benzenediols (Habibi, Rahimi, Rostami, & Moradi, 2017).
Photothermographic Materials Sensitization : It enhances the sensitivity of photothermographic materials using PVA as a binder, with varying sensitivities achievable at different temperatures and sensitization times (Xia Pei-jie, 2005).
Gas Hydrate Cool Storage Systems : The compound decreases subcooling and accelerates gas hydrate formation in cool storage systems, potentially benefiting air conditioning engineering needs (Bi et al., 2006).
Electrochemical Synthesis : It is used in the electrochemical synthesis of 6-arylsulfonyl caffeic acid derivatives in aqueous media (Zeng, Liu, Zeng, & Zhong, 2007).
Synthesis of Polycyclic Aromatic Derivatives : this compound is employed in synthesizing polycyclic aromatic and heteroaromatic derivatives (Wang, Chuang, & Lee, 1999).
Total Synthesis of (+/-)-Magnofargesin : It is utilized in the total synthesis of this compound (Wardrop & Fritz, 2006).
Hydrotrope for Liquid Detergents : this compound assists in preparing a hydrotrope for liquid detergents (Baati, Kamoun, Chaâbouni, Sergent, & Phan-tan-luu, 2006).
Palladium-Catalyzed Reactions : It's used in palladium-catalyzed reactions of allylic nitro compounds to prepare allylic sulfones (Ono et al., 1986).
Mechanism of Action
Target of Action
Sodium benzenesulfinate, also known as benzenesulfinic acid sodium salt, is a versatile compound widely used in organic synthesis . It serves as a valuable sulfur source for generating thioethers through direct C-H functionalization . Its primary targets are organic compounds, particularly those containing sulfur, such as thiosulfonates, sulfonamides, sulfides, and sulfones .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it undergoes a copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, incorporating sulfur dioxide . This reaction involves the transmetalation of arylboronic acid onto copper (I), the sulfur dioxide insertion process, and the oxidative addition of aryl halide to Cu I . This compound can also react with alkynylselenonium salts to yield (Z)-β-alkoxyvinylsulfones .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It facilitates the formation of S–S, N–S, and C–S bonds, leading to the synthesis of many valuable organosulfur compounds . It also plays a crucial role in the copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, which is a significant pathway for the synthesis of medicinally-relevant sulfones .
Pharmacokinetics
It’s known that the compound is a white, water-soluble solid , which suggests that it may have good bioavailability
Result of Action
The action of this compound results in the synthesis of a wide range of organosulfur compounds. These include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have various applications in pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s stable under normal temperature and pressure but should avoid contact with oxidizing agents and light as it can easily oxidize . Moreover, the compound’s reactions are often carried out in specific solvents and under certain temperature conditions to ensure optimal efficacy .
Safety and Hazards
Sodium benzenesulfinate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
The global sodium benzenesulfinate market is expected to grow at a CAGR of 5.5% from 2022 to 2030 due to increasing demand from the pharma and photo-taking industries . It is used as an active pharmaceutical ingredient (API) in various drugs and as a photographic developer . Future research is expected to focus on site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates .
Biochemical Analysis
Biochemical Properties
Sodium benzenesulfinate is known to participate in various biochemical reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It has been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Cellular Effects
It is known that this compound and related compounds can influence cell function through their involvement in various biochemical reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been used in copper (I)-catalysed sulfonylative Suzuki–Miyaura reactions, where it participates in the sulfur dioxide insertion process
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the synthesis of organosulfur compounds
properties
| { "Design of the Synthesis Pathway": "The synthesis of Sodium benzenesulfinate can be achieved through the sulfonation of benzene with sodium bisulfite.", "Starting Materials": [ "Benzene", "Sodium bisulfite", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 20 g of benzene in 50 mL of water in a round-bottom flask.", "Add 25 g of sodium bisulfite to the flask and stir the mixture for 15 minutes.", "Add 25 g of sodium hydroxide to the flask and stir the mixture for an additional 15 minutes.", "Heat the mixture to 80°C and stir for 2 hours.", "Allow the mixture to cool to room temperature and filter the resulting solid.", "Wash the solid with water and dry it in a vacuum oven to obtain Sodium benzenesulfinate." ] } | |
CAS RN |
873-55-2 |
Molecular Formula |
C6H6NaO2S |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
sodium;benzenesulfinate |
InChI |
InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |
InChI Key |
RWDJJOUSDATHMI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)O.[Na] |
Other CAS RN |
873-55-2 |
synonyms |
NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium benzenesulfinate?
A1: this compound has the molecular formula C6H5NaO2S and a molecular weight of 164.16 g/mol.
Q2: What are some spectroscopic characteristics of this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided papers, this compound can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide information about its structure and bonding.
Q3: Is this compound stable in aqueous solutions?
A3: Yes, this compound exhibits good solubility and stability in aqueous solutions. It's frequently used in electroplating baths, which are typically aqueous-based. [, ]
Q4: What about its compatibility with organic solvents?
A4: this compound displays good solubility in several organic solvents, including N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. This solubility is crucial for its applications in various organic reactions. [, , ]
Q5: Can this compound act as a catalyst?
A5: Yes, researchers have employed this compound and its derivatives as organocatalysts in various organic reactions. For instance, it has shown catalytic activity in the synthesis of dihydropyrano[3,2-c]chromenes and dihydropyrano[4,3-b]pyrans. [, ]
Q6: How is this compound used in the synthesis of sulfones?
A6: this compound acts as a source of benzenesulfinate anions. These anions can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or allylic halides, to yield sulfones. [, , ]
Q7: Are there any examples of this compound participating in multicomponent reactions?
A7: Yes, this compound has proven valuable in multicomponent reactions. It has been successfully employed in synthesizing sulfonylated furans and imidazo[1,2-a]pyridine derivatives via a metal-free three-component domino reaction with 1,3-dicarbonyl compounds or pyridin-2-amines, and ynals. []
Q8: How do structural modifications of this compound derivatives affect their reactivity?
A8: Substituents on the benzene ring of this compound can influence its reactivity. Electron-withdrawing groups typically enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. [, ]
Q9: What is the role of this compound in electroplating?
A9: this compound is used as a brightener and a leveling agent in nickel electroplating baths. It helps to produce smooth, lustrous, and defect-free nickel coatings, improving their aesthetic and functional properties. [, , ]
Q10: Can you elaborate on the use of this compound in the synthesis of provitamin D analogs?
A10: Researchers have used this compound to introduce a phenylsulfonyl group at the C19 position of steroid molecules during the synthesis of provitamin D analogs. This modification can influence the biological activity of the resulting compounds. []
Q11: How is the concentration of this compound determined in electroplating baths?
A11: Ultraviolet spectrophotometry can be employed to determine the concentration of this compound in electroplating baths. This method is advantageous due to its speed and accuracy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















